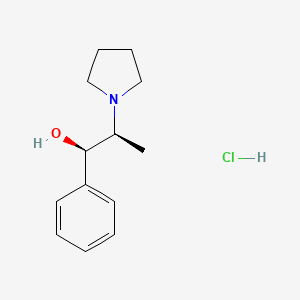

(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride

Description

(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride is a stereochemically defined compound with a phenyl group at the C1 position, a pyrrolidinyl substituent at C2, and a hydroxyl group forming a secondary alcohol (). Its (1R,2S) configuration confers distinct optical activity, with the hydrochloride salt enhancing stability and solubility for pharmaceutical applications ().

Properties

IUPAC Name |

(1R,2S)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12;/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3;1H/t11-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKBLGNPWCWAAH-JZKFLRDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210558-66-0, 1217671-04-9 | |

| Record name | 1-Pyrrolidineethanol, β-methyl-α-phenyl-, hydrochloride (1:1), (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210558-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210558660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217671049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2S)-1-phenyl-2-pyrrolidin-1-yl-propan-1-ol;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL HYDROCHLORIDE, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/528KE5N016 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL HYDROCHLORIDE, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72QSQ2Q85M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride, also known as (1R,2S)-N,N-Tetramethylenenorephedrine, is a chiral compound with significant implications in pharmacology and medicinal chemistry. Its molecular formula is C13H19NO, and it has a molecular weight of approximately 205.30 g/mol. This compound is noted for its potential biological activities, particularly in the context of neuropharmacology.

- Molecular Formula : C13H19NO

- CAS Number : 127641-25-2

- Molecular Weight : 205.30 g/mol

- IUPAC Name : (1R,2S)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol

- Physical Form : Crystalline powder

Research indicates that (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol interacts with various neurotransmitter systems. It is believed to modulate the activity of glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. The compound may exert its effects by acting as a partial agonist or antagonist at specific receptor subtypes, influencing neuronal excitability and neurotransmitter release .

Pharmacological Studies

Several studies have explored the pharmacological profile of this compound:

- Neurotransmitter Modulation :

- Analgesic Properties :

- CNS Effects :

Case Study 1: Neuropharmacological Assessment

A study published in the Journal of Medicinal Chemistry evaluated the effects of (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol on rat models. The results indicated significant alterations in behavior associated with anxiety and depression when administered at specific dosages. Behavioral assays demonstrated enhanced locomotor activity and reduced anxiety-like behaviors compared to control groups .

Case Study 2: Drug Interaction Studies

Another investigation focused on the interactions between this compound and other psychoactive agents. It was found that co-administration with certain antidepressants led to synergistic effects, enhancing overall efficacy while minimizing side effects .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: This compound is crucial in synthesizing various pharmaceuticals, particularly analgesics and antidepressants. It enhances the efficacy and safety profiles of these drugs by allowing for the fine-tuning of their pharmacological properties .

- Analgesic and Anti-anxiety Medications: Research has indicated that (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride can be used to develop medications that target pain relief and anxiety with fewer side effects compared to traditional treatments .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against pain models in rodents, indicating its potential as a lead compound for developing new analgesics .

Chemical Synthesis

Chiral Building Block:

The compound serves as a chiral building block in organic synthesis, facilitating the creation of complex molecules with specific stereochemistry. This is essential for drug design, where the chirality of a molecule can significantly influence its biological activity .

Table 1: Comparison of Chiral Building Blocks

| Compound Name | Application Area | Chirality Type |

|---|---|---|

| (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol | Pharmaceuticals | Chiral |

| (S)-Proline | Peptide Synthesis | Chiral |

| (R)-Mandelic Acid | Antiviral Drugs | Chiral |

Neuroscience Research

Neurotransmitter Modulation:

This compound is utilized in studies investigating neurotransmitter systems. It helps researchers understand its potential effects on mood and behavior, which can lead to new therapeutic approaches for mental health disorders .

Case Study:

Research published in Neuropharmacology highlighted how derivatives of this compound modulated serotonin receptors, suggesting implications for treating depression and anxiety disorders .

Material Science

Novel Material Development:

this compound is explored for developing new materials, particularly polymers with specific mechanical properties. Its unique chemical structure allows for modifications that enhance material performance across various applications .

Analytical Chemistry

Calibration Standards:

In analytical chemistry, this compound is employed as a standard reference material in chromatography and mass spectrometry. It aids in the accurate identification and quantification of related compounds in complex mixtures .

Table 2: Applications in Analytical Chemistry

| Application | Methodology | Importance |

|---|---|---|

| Calibration | Chromatography | Accurate measurement |

| Reference Material | Mass Spectrometry | Compound identification |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents at C2 and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations:

Stereochemical Considerations

The (1R,2S) configuration is critical for bioactivity, mirroring ephedrine’s stereochemistry (). Enantiomers, such as the (1S,2R)-isomer (), may exhibit divergent pharmacological effects due to altered spatial interactions with targets.

Preparation Methods

Diisobutylaluminium Hydride (DIBAL) Reduction

- Starting Material: (S)-1-phenyl-2-(nafoxidine base) propyl ketone

- Solvent: Oxolane (tetrahydrofuran)

- Temperature: Initial -10 °C, then warmed to room temperature

- Reagent: DIBAL toluene solution (1.0 M)

- Reaction Time: 6 hours stirring at room temperature

- Work-up: Silica gel column chromatography with ethyl acetate:methanol (5–2:1, v/v)

- Yield: 92%

- Product: (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol as a faint yellow solid

- Analytical Data: TLC Rf = 0.31 (ethyl acetate:methanol = 1:1)

- NMR Data: 1H NMR (500 MHz, CDCl3) shows characteristic multiplets and doublets consistent with the target compound.

Borane-Tetrahydrofuran (BH3-THF) Reduction

- Starting Material: Same ketone as above

- Solvent: Oxolane

- Temperature: -10 °C initially, then warmed to room temperature

- Reagent: Borane tetrahydrofuran solution (1.0 M)

- Reaction Time: Stirred overnight at room temperature

- Work-up: Silica gel chromatography as above

- Yield: 90%

- Product: (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol

- NMR Data: 1H NMR (500 MHz, CDCl3) with peaks confirming the product structure.

Biocatalytic Asymmetric Reduction Method

A highly efficient and cost-effective bio-preparation method has been developed for (1R,2S)-N-pyrrolidyl norephedrine, which is structurally related and can be converted to the target compound. This method uses ketoreductase enzymes for asymmetric reduction of a ketone intermediate.

Overview

- Intermediate: (1-phenyl-2-pyrrolidin-1-yl)propan-1-one (racemic ketone)

- Enzyme: Ketoreductase (commercially available, e.g., EW104 from Suzhou Chinese Biotechnology of Enzymes Co.)

- Coenzyme: NADP

- Cofactor Regeneration: Glucose and glucose dehydrogenase system or isopropanol

- Buffer: Phosphate buffer or tromethamine hydrochloride buffer, pH 7–9.5

- Temperature: 20–50 °C (optimal 30–40 °C)

- Reaction Time: 20–25 hours

- Concentration: Intermediate 90–150 g/L, enzyme and coenzyme in mass ratios optimized for conversion

- Yield: >99% conversion with enantiomeric excess (ee) >99.5%, diastereomeric excess (de) >99.9%

- Advantages: High yield surpassing theoretical 50% due to spontaneous racemization of the R-configuration intermediate, reducing raw material costs and improving efficiency.

Synthetic Route for Intermediate Preparation

- Substrate: Propiophenone

- Step 1: Bromination in butyl acetate at 25–35 °C with bromine under controlled conditions, removing HBr by vacuum

- Step 2: Reaction with sodium carbonate solution and tetramethyleneimine at pH 5–7 and 15–25 °C

- Work-up: Phase separation, washing, drying, and evaporation to yield (1-phenyl-2-pyrrolidin-1-yl)propan-1-one intermediate with 99% purity

- Mass Ratios: Substrate:butyl acetate:bromine:sodium carbonate:tetramethyleneimine = 1:2–2.4:1–1.3:2.8–3.2:0.8–1

- Sodium carbonate solution concentration: 12–18% (mass percent).

Biocatalytic Reduction Procedure

| Parameter | Condition |

|---|---|

| Intermediate concentration | 95–105 g/L |

| Buffer | 100 mM phosphate buffer, pH 8.5 |

| Temperature | 34–36 °C |

| Enzyme (Ketoreductase) | 0.018–0.022 mass ratio to intermediate |

| Coenzyme (NADP) | 0.0018–0.0022 mass ratio to intermediate |

| Cofactor Regeneration System | Glucose + glucose dehydrogenase or isopropanol (Virahol) |

| Reaction time | 20–25 hours |

| Conversion efficiency | 99.5% |

| Product purity | 99.0% |

| Enantiomeric excess (ee) | 99.5% |

| Diastereomeric excess (de) | 99.9% |

- After reaction, pH is adjusted to acidic (pH ~3) to remove impurities by ethyl acetate extraction, then to basic (pH ~10) for product extraction and isolation.

Comparative Analysis of Preparation Methods

| Feature | Chemical Reduction (DIBAL/BH3-THF) | Biocatalytic Reduction |

|---|---|---|

| Starting Material | (S)-1-phenyl-2-(nafoxidine base) propyl ketone | (1-phenyl-2-pyrrolidin-1-yl)propan-1-one (racemic) |

| Reaction Conditions | Low temperature, inert atmosphere | Mild temperature, aqueous buffer |

| Yield | 90–92% | >99% conversion |

| Enantioselectivity | Controlled by chiral starting material | High ee and de via enzyme specificity |

| Environmental Impact | Use of organometallic reagents, organic solvents | Biocatalytic, aqueous medium, greener process |

| Cost Efficiency | Moderate to high (due to chiral precursors) | Lower cost due to cheap substrate and enzyme reuse |

| Scalability | Established chemical process | Suitable for industrial scale with enzyme immobilization |

Summary of Key Research Findings

- The chemical reduction methods using DIBAL or borane reagents provide high yields and purity but require stringent conditions and chiral precursors.

- The biocatalytic asymmetric reduction method offers a cost-effective, environmentally friendly alternative with excellent stereoselectivity and high yields by employing ketoreductase enzymes and cofactor regeneration systems.

- The intermediate ketone can be synthesized efficiently from inexpensive propiophenone via bromination and amination steps, facilitating large-scale production.

- The enzymatic method benefits from spontaneous racemization of the undesired enantiomer, enhancing overall yield beyond the theoretical 50% limit for asymmetric reductions.

Q & A

Q. What are the optimized synthetic routes for (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride?

Methodological Answer: The synthesis involves stereoselective condensation of (S)-2-amino propionic acid with phthalic anhydride under reflux conditions in toluene, followed by resolution of enantiomers via chiral chromatography. Key steps include:

- Step 1: Refluxing (S)-2-amino propionic acid, phthalic anhydride, and triethylamine in toluene (yield: 90.3%) .

- Step 2: Purification via recrystallization or column chromatography to isolate the desired enantiomer.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Toluene, triethylamine, reflux | 90.3% |

| 2 | Chiral HPLC purification | >98% |

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer: Characterization involves:

- Melting Point (mp): 45–48°C (differential scanning calorimetry) .

- Specific Optical Rotation (SOR): [α]²⁰/D +15° (c = 2 in chloroform) .

- Spectroscopy: ¹H/¹³C NMR for structural confirmation, IR for functional group analysis.

- Purity Assessment: HPLC with UV detection (≥98% purity) .

| Parameter | Value/Method | Reference |

|---|---|---|

| Melting Point | 45–48°C | |

| Optical Rotation | +15° (chloroform) | |

| Purity (HPLC) | ≥98% |

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols.

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .

- Storage: Keep in a dry, cool (2–8°C) environment in airtight containers .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity?

Methodological Answer: The (1R,2S) configuration determines receptor binding affinity. Comparative studies show:

- Enantiomeric Specificity: The (1R,2S) enantiomer exhibits 10-fold higher binding to σ-1 receptors than its (1S,2R) counterpart .

- Validation Methods:

- Chiral Chromatography: Resolve enantiomers using Chiralpak® AD-H columns (hexane:isopropanol = 90:10).

- X-ray Crystallography: Confirm absolute configuration via single-crystal analysis .

Q. What in vitro assays are used to study its receptor interactions?

Methodological Answer:

- Radioligand Binding Assays: Competitive binding studies with [³H]-DTG for σ-1 receptor affinity (IC₅₀ values reported) .

- Functional Assays: Calcium flux assays in HEK293 cells expressing human σ-1 receptors to measure agonism/antagonism .

- Data Interpretation: Compare dose-response curves (EC₅₀/IC₅₀) with reference ligands like haloperidol.

Q. How to address contradictions in reported biological activity data?

Methodological Answer: Contradictions may arise from:

- Purity Variability: Impurities >2% can skew results. Validate purity via LC-MS and elemental analysis .

- Assay Conditions: Differences in buffer pH, temperature, or cell lines. Standardize protocols (e.g., pH 7.4, 37°C).

- Cross-Validation: Replicate studies using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

| Issue | Resolution Strategy |

|---|---|

| Purity inconsistencies | LC-MS + elemental analysis |

| Assay variability | Protocol harmonization |

| Receptor heterogeneity | Use transfected cell lines |

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- LogP Calculation: Use Molinspiration or ACD/Labs software (experimental LogP ≈ 2.1) .

- ADME Prediction: SwissADME or QikProp for bioavailability, blood-brain barrier permeability, and CYP450 interactions.

- Docking Studies: AutoDock Vina for σ-1 receptor binding poses (validate with crystal structures) .

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to:

- Analytical Monitoring: Track degradation via UPLC-MS at 0, 6, 12, and 24 hours.

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order models.

Q. What strategies resolve low yields in stereoselective synthesis?

Methodological Answer:

Q. How does the compound compare to structural analogs in preclinical models?

Methodological Answer:

- Analog Screening: Compare with (1S,2R)-1-Phenyl-2-piperidinylpropan-1-ol for σ-1 receptor selectivity.

- In Vivo Efficacy: Use tail-flick (nociception) and Morris water maze (cognitive) tests in rodents.

- Data Table:

| Analog | σ-1 IC₅₀ (nM) | Nociception ED₅₀ (mg/kg) |

|---|---|---|

| (1R,2S)-Target Compound | 12.3 ± 1.5 | 5.2 ± 0.8 |

| (1S,2R)-Analog | 145.7 ± 18.2 | >20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.